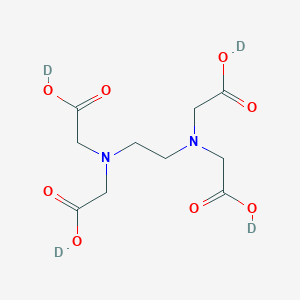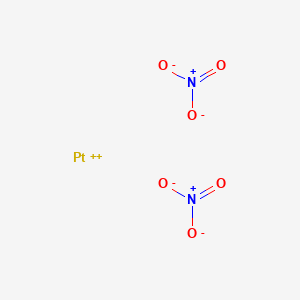
2,3-Dichloro-4-hydroxybenzaldehyde
概要
説明
2,3-Dichloro-4-hydroxybenzaldehyde is a chlorinated aromatic aldehyde with hydroxyl and aldehyde functional groups. The presence of these groups suggests that it may exhibit interesting chemical behavior such as hydrogen bonding and potential for various organic reactions.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde, they do offer insights into related compounds. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde is achieved using an HBr-DMSO system as an effective oxidant, suggesting that similar oxidative conditions could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related chlorinated hydroxybenzaldehydes has been studied using various spectroscopic techniques. For example, vibrational and ab initio studies of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde have revealed the presence of strong hydrogen bonding, as evidenced by the significant absorption width of O-H stretching modes . This implies that 2,3-Dichloro-4-hydroxybenzaldehyde may also exhibit strong hydrogen bonding due to the hydroxyl group.
Chemical Reactions Analysis
The reactivity of chlorinated hydroxybenzaldehydes can be inferred from their functional groups. The aldehyde group is typically reactive towards nucleophiles, and the hydroxyl group can participate in hydrogen bonding and deprotonation reactions. The chloro substituents may also influence the reactivity of the compound by making the aromatic ring more electrophilic .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-4-hydroxybenzaldehyde can be deduced from studies on similar compounds. For instance, the spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde provide insights into the electronic structure and possible interactions due to the chloro and aldehyde groups . Additionally, the study of chlorinated 3,4-dihydroxybenzaldehydes using NMR spectroscopy suggests that the chloro and hydroxy groups significantly affect the electronic environment of the aromatic ring .
科学的研究の応用
Chromatographic Analysis
2,3-Dichloro-4-hydroxybenzaldehyde and similar chlorinated hydroxybenzaldehydes have been studied in chromatographic analyses. They have been separated on non-polar capillary columns using various operating conditions, indicating their utility in analytical chemistry for separation and identification purposes (Korhonen & Knuutinen, 1984).
Organic Synthesis
In organic synthesis, 2,3-Dichloro-4-hydroxybenzaldehyde has been involved in reactions with various compounds. For example, its reactions with alkynes, alkenes, or allenes, catalyzed by rhodium, have been studied, highlighting its role in synthesizing diverse organic compounds (Kokubo et al., 1999).
Solid Phase Organic Synthesis
In solid phase organic synthesis, 2,3-Dichloro-4-hydroxybenzaldehyde has been explored as a linker for creating secondary amide derivatives, demonstrating its applicability in the development of various pharmaceuticals and chemicals (Swayze, 1997).
Structural Characterization
The compound's role in forming hydrazone compounds and their structural characterization using X-ray crystallography has been studied, showcasing its utility in the field of material science and chemistry (Wang, You, & Wang, 2011).
Catalysis
2,3-Dichloro-4-hydroxybenzaldehyde has been utilized in catalysis, such as in Cu(OAc)2-catalyzed reactions for functionalization of benzyl groups. This highlights its potential in catalytic processes in chemical manufacturing (Jiang et al., 2014).
Electrochemistry
In electrochemistry, films derived from 2,3-Dichloro-4-hydroxybenzaldehyde have been studied for their electrocatalytic activity, particularly in oxidation processes. This indicates its potential applications in developing new electrochemical sensors or devices (Pariente et al., 1996).
Environmental Transformation
The transformation of 2,3-Dichloro-4-hydroxybenzaldehyde by anaerobic bacteria has been examined, providing insights into environmental processes affecting this compound, crucial for understanding its behavior in natural settings (Neilson et al., 1988).
Safety And Hazards
2,3-Dichloro-4-hydroxybenzaldehyde is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It is also harmful if inhaled and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,3-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORDJYJYUGGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336008 | |
| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-hydroxybenzaldehyde | |
CAS RN |
16861-22-6 | |
| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














